molecular formula C19H13N B3049349 3-(Anthracen-9-yl)pyridine CAS No. 20308-97-8

3-(Anthracen-9-yl)pyridine

Cat. No.: B3049349
CAS No.: 20308-97-8
M. Wt: 255.3 g/mol
InChI Key: XVELJKVGYZEBLI-UHFFFAOYSA-N
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Description

3-(Anthracen-9-yl)pyridine is an organic compound that combines the structural features of anthracene and pyridine. It is known for its unique photophysical properties, making it a valuable compound in various scientific research fields. The compound’s molecular formula is C19H13N, and it has a molecular weight of 255.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-9-yl)pyridine typically involves the coupling of anthracene derivatives with pyridine. One common method includes the reaction of 9-bromoanthracene with pyridine boronic acid pinacole ester in the presence of a palladium catalyst . The reaction conditions often involve heating the mixture in a suitable solvent, such as acetonitrile, under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Anthracen-9-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthracene-9,10-dione derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted anthracene and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(Anthracen-9-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Anthracen-9-yl)pyridine is primarily related to its ability to participate in charge transfer and aggregation-induced emission processes. The compound can form hydrogen bonds and engage in intramolecular charge transfer, which influences its photophysical behavior. These properties are crucial for its applications in optoelectronics and bioimaging .

Comparison with Similar Compounds

Uniqueness: 3-(Anthracen-9-yl)pyridine stands out due to its dual-binding behavior and the ability to form stable complexes with metals like platinum. This dual-binding capability allows for the creation of bespoke structures with unique photophysical properties, making it a versatile compound in various research fields .

Properties

IUPAC Name

3-anthracen-9-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N/c1-3-9-17-14(6-1)12-15-7-2-4-10-18(15)19(17)16-8-5-11-20-13-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVELJKVGYZEBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295062
Record name 3-(9-anthryl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20308-97-8
Record name NSC99470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(9-anthryl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 200 mL three-neck flask, 5.2 g (23 mmol) of 9-anthrylboronic acid, 4.0 g (25 mmol) of 3-bromopyridine, 5.2 g (50 mmol) of sodium carbonate, 50 mL of toluene, 25 μL of ethanol, and 25 mL of water were placed. The mixture was degassed by being stirred under reduced pressure, and the air in the flask was replaced with nitrogen. To the mixture, 0.28 g (0.25 mmol) of tetrakis(triphenylphosphine)palladium(0) was added, and the mixture was stirred under nitrogen stream at 80° C. for 7 hours. After a certain period, water was added to the mixture, and an aqueous layer was extracted with toluene. The obtained extracted solution and the organic layer were combined, washed with saturated saline, and dried with magnesium sulfate. The obtained mixture was gravity filtered, and the filtrate was condensed to give an oily substance. The oily substance was recrystallized with toluene/hexane, so that 2.8 g of target yellow powder was obtained in a yield of 46%.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 μL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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